molecular formula C16H20N2O6S B6762732 N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide

Cat. No.: B6762732
M. Wt: 368.4 g/mol
InChI Key: XAQNMSZXIFETDN-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, an ethyl group, and a benzoxazin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-2-18(11-6-7-25(21,22)10-11)15(20)9-24-13-5-3-4-12-16(13)17-14(19)8-23-12/h3-5,11H,2,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNMSZXIFETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC3=C2NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide typically involves multiple steps. One common approach starts with the preparation of the dioxothiolan ring, which can be synthesized from 3-aminothiolane and carbon disulfide in the presence of a strong base like potassium hydroxide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .

Next, the benzoxazin moiety is synthesized separately, often involving the reaction of appropriate starting materials under controlled conditions. The final step involves coupling the dioxothiolan ring with the benzoxazin moiety through an acetamide linkage, using reagents like ethyl chloroacetate and appropriate catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group or other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide is unique due to its combination of a dioxothiolan ring, benzoxazin moiety, and acetamide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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